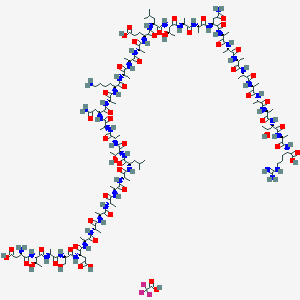

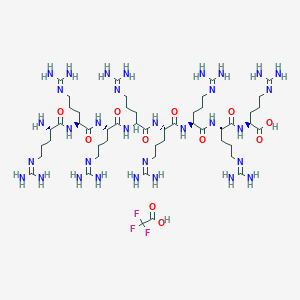

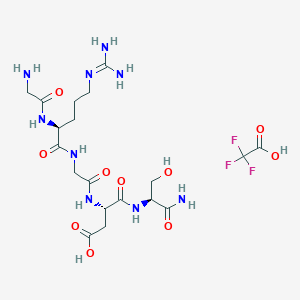

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate” is a pentapeptide with no N-terminal modification . It can be coupled to carriers by its free N-terminus . It’s also known to inhibit fibronectin function by binding to platelet-binding sites .

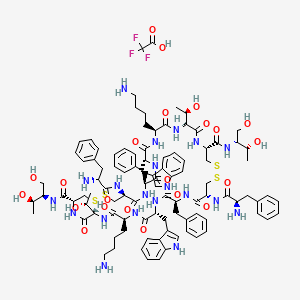

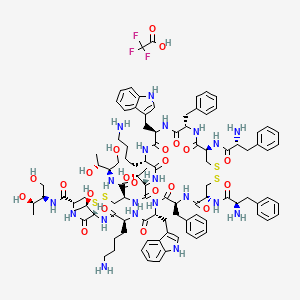

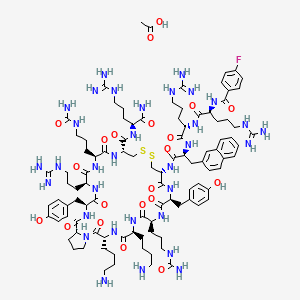

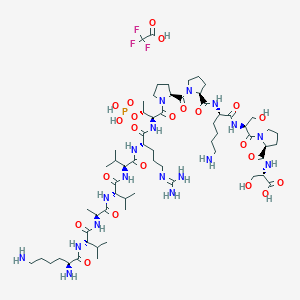

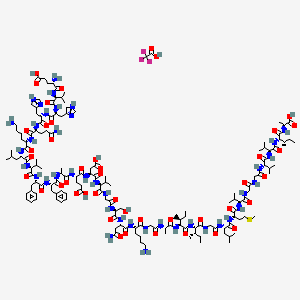

Molecular Structure Analysis

The molecular weight of “this compound” is 489.48 . Its chemical formula is C17H31N9O8 . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It is soluble in water . The peptide should be stored at temperatures below -15°C . It’s also hygroscopic, meaning it readily absorbs moisture from the environment .作用機序

Target of Action

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate, also known as GRGDS-NH2, is a pentapeptide with no N-terminal modification . It primarily targets fibronectin , a high-molecular-weight glycoprotein of the extracellular matrix that binds to integrins. Fibronectin plays a crucial role in cell adhesion, growth, migration, and differentiation .

Mode of Action

The interaction of GRGDS-NH2 with its target, fibronectin, inhibits fibronectin’s binding to platelets . This interaction can result in changes in cell adhesion and migration, affecting the overall cellular behavior .

Biochemical Pathways

Given its interaction with fibronectin and the role of fibronectin in various cellular processes, it can be inferred that grgds-nh2 may influence pathways related to cell adhesion, migration, and differentiation .

Result of Action

The molecular and cellular effects of GRGDS-NH2’s action primarily involve changes in cell adhesion and migration due to its interaction with fibronectin . These changes can influence various biological processes, including tissue repair, embryogenesis, blood clotting, and immune response .

生化学分析

Biochemical Properties

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to support fibroblast attachment and inhibit fibronectin binding to platelets . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the adhesion of human ovarian carcinoma OVCAR-3 cells to fibronectin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

特性

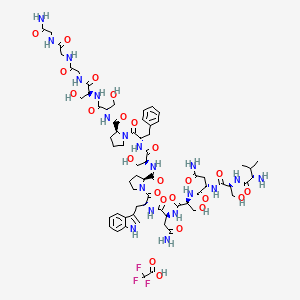

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N9O8.C2HF3O2/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32;3-2(4,5)1(6)7/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22);(H,6,7)/t8-,9-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYYWZCVLFVHNW-PUBMXKGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

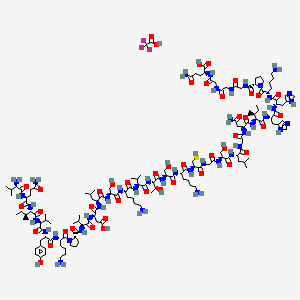

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N9O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。